2'-Deoxycytidine hydrate

Catalog No.
S1896666
CAS No.
652157-52-3
M.F
C9H15N3O5
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxycytidine hydrate

CAS Number

652157-52-3

Product Name

2'-Deoxycytidine hydrate

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1

InChI Key

HXBGOHZLZCFWLH-OERIEOFYSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O

Solubility

36.8 [ug/mL]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O

DNA Synthesis Studies:

  • 2'-Deoxycytidine hydrate serves as a precursor to deoxycytidine triphosphate (dCTP), a crucial building block for DNA synthesis. Researchers utilize it to study DNA replication mechanisms by incorporating it into experimental systems. [Source: National Institutes of Health, ]

Investigation of DNA Repair Processes:

  • This molecule can be employed to investigate DNA repair pathways. By introducing specific modifications to 2'-Deoxycytidine hydrate, scientists can study how cells recognize and repair damaged DNA. [Source: ScienceDirect, The intricate dance of DNA damage repair: Pathways and mechanisms ]

Development of Antiviral Therapeutics:

  • Some research explores the potential of 2'-Deoxycytidine hydrate or its derivatives as antiviral agents. The rationale lies in their ability to interfere with viral replication by disrupting the synthesis of viral DNA. However, further studies are needed to assess their efficacy and safety. [Source: Wiley Online Library, Nucleoside Analogues in Cancer Treatment ]

Elucidating Enzyme Function:

  • 2'-Deoxycytidine hydrate can be a valuable tool for biochemists studying enzymes involved in DNA metabolism. By using this molecule as a substrate, researchers can gain insights into the enzymatic activity and mechanisms underlying DNA synthesis and modification. [Source: Royal Society of Chemistry, Enzymes ]

2'-Deoxycytidine hydrate is a nucleoside that plays a crucial role in the structure of DNA. It consists of a cytosine base linked to a deoxyribose sugar, specifically lacking a hydroxyl group at the 2' position. The chemical formula for 2'-deoxycytidine hydrate is C₉H₁₃N₃O₄, with an average molecular weight of approximately 227.22 g/mol . This compound is classified under pyrimidine 2'-deoxyribonucleosides, which are essential for nucleic acid synthesis and function.

Within biological systems, dCyd hydrate primarily functions as a precursor for dCTP, a key building block for DNA synthesis. During DNA replication, enzymes like DNA polymerases utilize dCTP to add complementary nucleotides to the growing DNA strand according to the base-pairing rules (dCyd-G).

dCyd hydrate itself might not have a specific mechanism of action beyond serving as a readily available source for dCTP within the cell.

  • Wear gloves, eye protection, and lab coat when handling the compound.
  • Avoid inhalation or ingestion.
  • Dispose of waste according to institutional guidelines.
, particularly phosphorylation to form 2'-deoxycytidine triphosphate (dCTP), which is vital for DNA synthesis. The reactions of 2'-deoxycytidine with sulfate radicals have been studied, revealing that it produces distinct intermediates compared to cytidine . Additionally, hydration studies indicate that 2'-deoxycytidine exhibits different hydration patterns in aqueous solutions compared to its ribonucleoside counterpart .

Biologically, 2'-deoxycytidine is significant as it serves as a substrate for deoxycytidine kinase, an enzyme responsible for phosphorylating deoxyribonucleosides. This phosphorylation process is essential for the activation of nucleoside analogs used in antiviral and chemotherapeutic treatments . Furthermore, 2'-deoxycytidine is involved in cellular processes such as DNA replication and repair, making it crucial for maintaining genomic integrity.

The synthesis of 2'-deoxycytidine can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis methods can be employed to construct the nucleoside from simpler precursors.
  • Enzymatic Synthesis: Enzymes such as deoxycytidine kinase can be utilized to phosphorylate cytidine or its derivatives to yield 2'-deoxycytidine.
  • Biotechnological Approaches: Recombinant DNA technology can be used to produce this compound in microbial systems.

2'-Deoxycytidine hydrate has several applications:

  • Pharmaceuticals: It is used as a building block in the synthesis of antiviral and anticancer drugs.
  • Biochemical Research: The compound is employed in studies involving DNA synthesis and repair mechanisms.
  • Diagnostic Tools: Its derivatives are utilized in various diagnostic assays related to genetic disorders.

Research on the interactions of 2'-deoxycytidine with other biomolecules reveals its role in forming stable complexes with proteins involved in DNA metabolism. Interaction studies often focus on how this nucleoside influences enzyme activity and substrate specificity, particularly regarding deoxyribonucleoside kinases and polymerases .

Several compounds are structurally and functionally similar to 2'-deoxycytidine. Here are some notable examples:

Compound NameStructure SimilarityKey Differences
CytidineRibose instead of deoxyriboseContains a hydroxyl group at the 2' position
2'-DeoxyguanosineSimilar structure with guanine baseDifferent nitrogenous base (guanine vs. cytosine)
2'-DeoxyadenosineSimilar structure with adenine baseContains adenine instead of cytosine
5-Methyl-2'-deoxycytidineMethylation at the 5' positionMethyl group alters biological activity

The uniqueness of 2'-deoxycytidine lies in its specific role within DNA synthesis and repair pathways, distinguishing it from other nucleosides that may have different biological functions or structural characteristics.

Sequence

C

Dates

Modify: 2023-08-16

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